![molecular formula C21H19ClN2O3 B15147579 5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)
5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a phenyl group linked to a methylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid group on the furan ring and the amine group on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often prioritized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Chlorophenyl)furfural: Shares the chlorophenyl and furan moieties but lacks the amide linkage.
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Contains a chlorophenyl group but has a different core structure (pyrazoline instead of furan).
Uniqueness
5-(3-CHLOROPHENYL)-N-[3-(2-METHYLPROPANAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the amide linkage makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C21H19ClN2O3 |
|---|---|
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-N-[3-(2-methylpropanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-13(2)20(25)23-16-7-4-8-17(12-16)24-21(26)19-10-9-18(27-19)14-5-3-6-15(22)11-14/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
PUQVCSHUDQHUGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


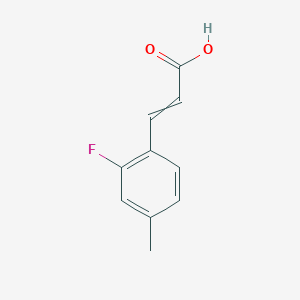
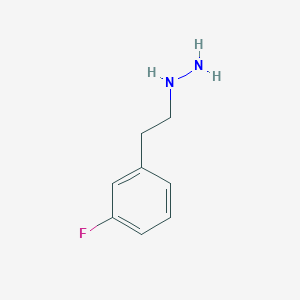
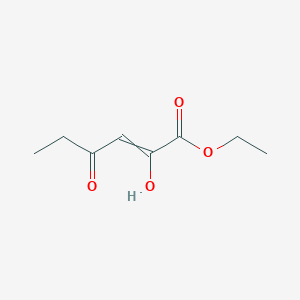
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)
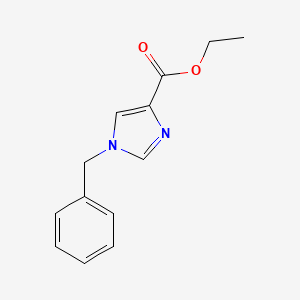
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B15147546.png)
![3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid](/img/structure/B15147554.png)
![5-(2-nitrophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B15147570.png)
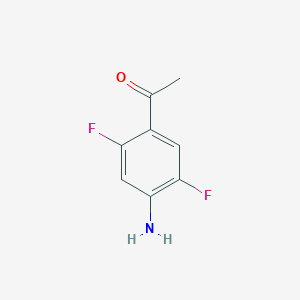
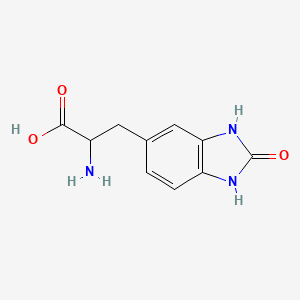
![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B15147593.png)

